Cas no 1396766-12-3 (3,5-dimethoxy-N-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}benzamide)

3,5-dimethoxy-N-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 3,5-dimethoxy-N-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}benzamide
- AKOS024534954
- 3,5-dimethoxy-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzamide
- 3,5-dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide
- F6178-3544
- 1396766-12-3
- VU0534387-1
- 3,5-dimethoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
-
- インチ: 1S/C21H25N3O4/c1-27-18-10-17(11-19(12-18)28-2)20(25)23-13-15-5-8-24(9-6-15)21(26)16-4-3-7-22-14-16/h3-4,7,10-12,14-15H,5-6,8-9,13H2,1-2H3,(H,23,25)
- InChIKey: UNCJWEZBKDBDSZ-UHFFFAOYSA-N
- SMILES: O=C(C1C=NC=CC=1)N1CCC(CNC(C2C=C(C=C(C=2)OC)OC)=O)CC1
計算された属性
- 精确分子量: 383.18450629g/mol
- 同位素质量: 383.18450629g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 510
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.8Ų
- XLogP3: 2
3,5-dimethoxy-N-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6178-3544-5mg |
3,5-dimethoxy-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzamide |
1396766-12-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6178-3544-10mg |
3,5-dimethoxy-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzamide |
1396766-12-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6178-3544-25mg |
3,5-dimethoxy-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzamide |
1396766-12-3 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6178-3544-2μmol |
3,5-dimethoxy-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzamide |
1396766-12-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6178-3544-20μmol |
3,5-dimethoxy-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzamide |
1396766-12-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6178-3544-3mg |
3,5-dimethoxy-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzamide |
1396766-12-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6178-3544-20mg |
3,5-dimethoxy-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzamide |
1396766-12-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6178-3544-30mg |
3,5-dimethoxy-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzamide |
1396766-12-3 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6178-3544-40mg |
3,5-dimethoxy-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzamide |
1396766-12-3 | 90%+ | 40mg |
$140.0 | 2023-05-20 | |
Life Chemicals | F6178-3544-10μmol |
3,5-dimethoxy-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzamide |
1396766-12-3 | 10μmol |
$69.0 | 2023-09-09 |
3,5-dimethoxy-N-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}benzamide 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
3,5-dimethoxy-N-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}benzamideに関する追加情報
Introduction to Compound CAS No. 1396766-12-3: 3,5-Dimethoxy-N-{1-(Pyridine-3-Carbonyl)Piperidin-4-Ylmethyl}Benzamide
The compound with CAS No. 1396766-12-3, known as 3,5-Dimethoxy-N-{1-(Pyridine-3-Carbonyl)Piperidin-4-Ylmethyl}Benzamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a benzamide core substituted with methoxy groups at the 3 and 5 positions, a piperidine ring attached via a methylene group, and a pyridine moiety linked through a carbonyl group. The combination of these functional groups makes this compound a promising candidate for research in drug discovery and material science.
Recent studies have highlighted the importance of benzamide derivatives in modulating biological activities, particularly in the context of enzyme inhibition and receptor binding. The presence of the piperidine ring and pyridine moiety in this compound introduces additional complexity to its structure, potentially enhancing its ability to interact with biological targets. Researchers have explored the synthesis of similar compounds using advanced methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize yield and purity.
The synthesis of 3,5-Dimethoxy-N-{1-(Pyridine-3-Carbonyl)Piperidin-4-Ylmethyl}Benzamide involves multiple steps, including the preparation of intermediates such as the benzamide derivative and the pyridine-containing piperidine ring. The use of protecting groups and precise control over reaction conditions are critical to ensure the formation of the desired product. Recent advancements in asymmetric synthesis have also enabled the production of enantiomerically pure versions of this compound, which is essential for studying its stereochemical effects in biological systems.
In terms of biological activity, this compound has shown promise in preliminary assays targeting specific enzymes and receptors. For instance, studies have demonstrated its potential as an inhibitor of certain kinases involved in cellular signaling pathways. The methoxy groups at positions 3 and 5 on the benzene ring are believed to contribute to its stability and bioavailability, while the pyridine moiety may enhance its ability to bind to target proteins through hydrogen bonding interactions.
Furthermore, computational studies using molecular docking techniques have provided insights into the binding modes of this compound with various protein targets. These studies suggest that the spatial arrangement of functional groups plays a crucial role in determining its activity. Ongoing research is focused on modifying the substituents on the benzene ring and the piperidine ring to optimize its pharmacokinetic properties and therapeutic efficacy.
The application of green chemistry principles in the synthesis of this compound has also been explored, with researchers seeking to minimize waste generation and reduce energy consumption during production processes. This aligns with global efforts to promote sustainable practices in chemical manufacturing.
In conclusion, CAS No. 1396766-12-3 represents a valuable addition to the arsenal of compounds being investigated for their potential therapeutic applications. Its unique structure, combined with recent advances in synthetic methodology and biological testing, positions it as a key player in future drug development efforts.
1396766-12-3 (3,5-dimethoxy-N-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}benzamide) Related Products
- 2137630-06-7(2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione)
- 139566-53-3(Copper, [(h2-ethenyl)trimethylsilane](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-kO2,kO4)-)
- 2136429-09-7(methyl (3S)-3-amino-3-{spiro2.2pentan-1-yl}propanoate)
- 1805764-99-1(4-(2-Chloropropanoyl)-3-nitromandelic acid)
- 1017035-94-7(1-(4-bromo-2-methylphenyl)piperidin-2-one)
- 2229616-99-1(2-(but-3-yn-1-yl)-5-methylpyridine)
- 1781019-63-3(3-Bromo-5-(1-methylethyl)-benzenemethanol)
- 2228514-42-7(2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid)
- 17564-73-7(2,5-Dichloro-4-methylbenzonitrile)
- 99361-50-9(2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid)




